molecular formula C17H21N3OS B5062942 N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide

N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide

Cat. No.: B5062942
M. Wt: 315.4 g/mol
InChI Key: QRKIHHHSIFOXEM-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide:

Preparation Methods

The synthesis of N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine with benzaldehyde under acidic conditions to form the phenylpyrimidine core.

    Thioether formation: The phenylpyrimidine core is then reacted with a suitable thiol, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.

    Amide formation: The final step involves the reaction of the thioether intermediate with diethylamine and a suitable acylating agent, such as propanoyl chloride, to form the desired this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydropyrimidine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol.

    Substitution: Nitric acid, sulfuric acid, bromine, and acetic acid.

Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted phenyl derivatives.

Scientific Research Applications

N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored in preclinical studies to evaluate its efficacy and safety as a drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity of the compound.

Comparison with Similar Compounds

N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide can be compared with other similar compounds, such as:

    N,N-diethyl-2-(4-phenylpyrimidin-2-yl)sulfanylpropanamide: This compound has a similar structure but with the phenyl group attached to the 2-position of the pyrimidine ring instead of the 4-position.

    N,N-diethyl-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide: This compound has a methyl group instead of a phenyl group attached to the pyrimidine ring.

    N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide: This compound has a butanamide group instead of a propanamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thioether and amide functionalities, which can contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-4-20(5-2)17(21)13(3)22-16-11-15(18-12-19-16)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKIHHHSIFOXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)SC1=NC=NC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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